molecular formula C15H15N3O6S B5000117 N-(4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)acetamide

Cat. No. B5000117
M. Wt: 365.4 g/mol
InChI Key: RJLLYYHFZOIBMY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound shows that the three substituents vary in the degree of lack of planarity with the central phenyl ring . The methoxy group is nearest to being coplanar, with a C—C—O—C torsion angle of 6.1 (5). The nitro group is less coplanar, with a 12.8 (5) twist about the C—N bond and the acetamido group is considerably less coplanar with the central ring, having a 25.4 (5) twist about the C—N bond to the ring .


Physical And Chemical Properties Analysis

The molecular weight of “N-(4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)acetamide” is 210.1867 . The IUPAC Standard InChI is InChI=1S/C9H10N2O4/c1-6(12)10-8-4-3-7(15-2)5-9(8)11(13)14/h3-5H,1-2H3,(H,10,12) .

properties

IUPAC Name

N-[4-[(4-methoxy-2-nitrophenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6S/c1-10(19)16-11-3-6-13(7-4-11)25(22,23)17-14-8-5-12(24-2)9-15(14)18(20)21/h3-9,17H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLLYYHFZOIBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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